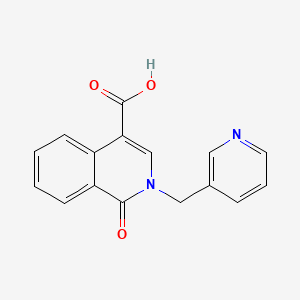

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid

Description

Properties

IUPAC Name |

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNAIBHPYIMBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363376 | |

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477851-07-3 | |

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Core Formation

A common approach to isoquinoline derivatives involves the Friedlander synthesis or related cyclization methods. For example, quinoline-2,3-dicarboxylic acid derivatives have been prepared by:

- Oxidizing N-substituted anilinosuccinimides to maleimides.

- Reacting these with dimethylformamide dimethyl acetal or Vilsmeier reagents to form imino intermediates.

- Cyclizing with polyphosphoric acid at elevated temperatures (130–145°C) to yield acridinimides.

- Hydrolyzing acridinimides under basic aqueous conditions to obtain quinoline dicarboxylic acids.

While this exact method is for quinoline derivatives, similar cyclization and hydrolysis steps can be adapted for isoquinoline cores.

Carboxylation and Oxidation Steps

Carboxylic acid groups at position 4 are introduced by:

- Oxidation of methyl or vinyl substituents on the isoquinoline ring using strong oxidizers such as potassium permanganate under controlled temperature (35–45°C) and basic conditions, followed by acidification to precipitate the acid.

- Alternatively, direct carboxylation of suitable intermediates under CO2 pressure or via hydrolysis of ester precursors.

Example Synthetic Sequence (Adapted from Quinoline Derivatives)

This sequence illustrates the type of transformations involved, which can be modified to incorporate the pyridin-3-ylmethyl substituent and isoquinoline core.

Research Findings and Analytical Data

- The molecular formula of this compound is C16H12N2O3 with a molecular weight of 280.28 g/mol.

- Predicted physical properties include a melting point around 298°C and density approximately 1.41 g/cm³.

- The compound exhibits a pKa near 6.5, consistent with carboxylic acid functionality.

- Structural confirmation is typically done by NMR, IR, and mass spectrometry, with characteristic signals for the isoquinoline and pyridine rings and carboxylic acid group.

Summary Table of Preparation Method Features

The preparation of this compound involves multi-step organic synthesis combining cyclization, substitution, and oxidation reactions. While direct, detailed synthetic protocols for this exact compound are scarce, established methods for related quinoline and isoquinoline carboxylic acids provide a robust framework. Key steps include cyclization of suitable precursors to form the isoquinoline core, introduction of the pyridin-3-ylmethyl substituent via alkylation, and oxidation to install the carboxylic acid group. Reaction conditions typically involve controlled temperatures, use of strong oxidizers like potassium permanganate, and acid-base manipulations to isolate the final product. Analytical data confirm the structure and purity of the compound.

This synthesis approach is supported by diverse patent literature and chemical databases, ensuring a professional and authoritative foundation for research and development involving this compound.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-3-ylmethyl group or the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid serves as:

- A building block for synthesizing more complex organic molecules.

- A ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Ongoing investigations are exploring its therapeutic potential:

- As a candidate for developing treatments for diseases such as cancer and neurodegenerative disorders.

- Its mechanism of action may involve the modulation of enzyme activity or receptor interaction, leading to neuroprotective effects or anti-inflammatory responses.

Industry

In industrial applications, this compound is valuable for:

- The development of new materials with enhanced properties.

- Serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to more efficient production processes.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro experiments indicated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the induction of apoptosis through caspase activation.

Mechanism of Action

The mechanism of action of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on structural similarity to and .

Key Observations :

- This may enhance binding flexibility in biological targets.

- Spirocyclic Systems: Compounds like 2'-cyclohexyl-spiro derivatives exhibit rigid conformations, which could improve metabolic stability but reduce solubility compared to non-spiro analogs .

- Lipophilicity vs.

Pharmacological Implications

- Carboxylic Acid Role: The 4-carboxylic acid group is critical for interactions with polar residues in enzyme active sites, as seen in 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives (). This moiety is conserved in the target compound and its analogs .

- Substituent Effects :

- Pyridin-3-Ylmethyl : May improve selectivity for targets requiring a bulky, flexible substituent (e.g., kinase inhibitors).

- Pyridin-2-Yl : Planar structure favors stacking interactions in DNA-binding applications .

Biological Activity

1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid (CAS: 477851-07-3) is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound features a unique isoquinoline structure, which is characterized by an isoquinoline core substituted with a carboxylic acid and a pyridine ring. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of approximately 280.29 g/mol and a melting point of around 298 °C, indicating its stability at elevated temperatures.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of Isoquinoline Core : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

- Introduction of Pyridin-3-ylmethyl Group : This is often done via Friedel-Crafts alkylation, where the isoquinoline core reacts with a pyridin-3-ylmethyl halide in the presence of a Lewis acid catalyst.

- Oxidation and Carboxylation : The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functional group.

Biological Activity

Research indicates that this compound may possess various biological activities, making it a candidate for drug discovery. Key areas of investigation include:

Anticancer Properties

Preliminary investigations suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation. The mechanism likely involves interaction with specific molecular targets, modulating their activity to exert anti-proliferative effects.

The biological activity of this compound is hypothesized to involve binding to enzymes or receptors, leading to modulation of their activities. For example, it may inhibit enzymes critical for cancer cell growth or interact with receptors in the nervous system to provide neuroprotective effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid | C₁₆H₁₂N₂O₃ | Different pyridine substitution position |

| 1-Oxoisoquinoline | C₉H₇NO | Simplified structure without pyridine |

| Isoquinoline Derivatives | Varied | Diverse biological activities depending on substitutions |

The unique combination of isoquinoline and pyridine functionalities in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research highlights its potential in drug development:

- Antiviral Activity : Analogous compounds have been studied for their ability to inhibit hepatitis C virus (HCV) NS5B polymerase, suggesting that similar mechanisms may be explored for this compound .

- Neuroprotective Effects : Compounds within this chemical class have been investigated for neuroprotective properties, indicating potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, a full chemical-resistant suit, and respiratory protection (e.g., NIOSH-approved P95 respirators for particulate hazards). Gloves must be removed without touching the outer surface to prevent contamination .

- Ventilation : Use fume hoods to minimize inhalation exposure. For spills, avoid drainage contamination and use absorbent materials for containment .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. No specific antidote is documented due to limited toxicological data .

Q. What synthetic routes are available for preparing this compound, and what are their key steps?

- Methodological Answer :

- Condensation-Cyclization Approach : A common method involves reacting pyridinylmethyl precursors with isoquinoline derivatives under reflux conditions. For example, analogous compounds (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization in acetic acid with sodium acetate as a catalyst .

- Reaction Optimization : Typical conditions include refluxing at 80–100°C for 2–3 hours. Yields can vary (40–70%), and purification often involves recrystallization from acetic acid or ethanol .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Spectroscopic Methods :

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the pyridinylmethyl group’s protons appear as distinct multiplets near δ 3.5–4.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 327.4174 for CHNO) .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts (e.g., Pd/C, CuI) to enhance cyclization efficiency. For example, Pd-mediated cross-coupling improves regioselectivity in heterocyclic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, toluene) may increase reaction rates. Solvent-free microwave-assisted synthesis could reduce side reactions .

- Temperature Gradients : Use controlled temperature ramping (e.g., 60°C → 120°C) to minimize decomposition. Monitor progress via TLC or HPLC .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm activity thresholds. Use standardized protocols (e.g., IC determination via MTT assays) .

- Impurity Profiling : Characterize by-products (e.g., desfluoro analogs) using LC-MS. Adjust synthetic routes to minimize side products (e.g., via protecting groups for carboxylic acid moieties) .

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals to identify consensus on mechanisms (e.g., enzyme inhibition vs. receptor antagonism) .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., quinoline-binding enzymes). Validate with experimental IC data .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Data Contradiction and Gap Analysis

Q. How to mitigate risks when ecological toxicity data for this compound are unavailable?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to estimate biodegradability and bioaccumulation potential .

- Microcosm Studies : Conduct acute toxicity tests on Daphnia magna or Aliivibrio fischeri to derive preliminary EC values. Follow OECD Test Guidelines 202 or 209 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.